![molecular formula C6H9N3 B1321382 (1-Pyrimidin-4-ylethyl)amine CAS No. 65971-81-5](/img/structure/B1321382.png)
(1-Pyrimidin-4-ylethyl)amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “(1-Pyrimidin-4-ylethyl)amine” is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. It also contains a primary amine group on the ethyl side chain.Scientific Research Applications
Anti-inflammatory Agents
Pyrimidine-based compounds have been researched for their potential as anti-inflammatory agents. Specifically, they have been designed to inhibit NF-κB and cytokines, which are key players in the inflammatory process .
Kinase Inhibition
Another application is in the development of kinase inhibitors. Pyrimidine derivatives have been found to be effective ATP-competitive inhibitors, showing selectivity in inhibiting protein kinase B (PKB) over protein kinase A (PKA), which is significant for targeted cancer therapies .
Targeted Kinase Inhibitors (TKIs)
Continuing with cancer research, pyrimidine-based compounds are being developed as TKIs. New compounds with pyrimidine structure have shown potential in being more potent and effective in this role .
Future Directions
Pyrimidines, including “(1-Pyrimidin-4-ylethyl)amine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on developing new synthesis methods, exploring new applications, and improving the safety and environmental impact of these compounds .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways. They are essential for the synthesis of DNA and RNA, and are involved in the regulation of enzymatic reactions . Pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .
Pharmacokinetics
The physicochemical properties of a molecule can influence its adme properties .
Result of Action
Pyrimidine derivatives have been shown to exhibit cytotoxic activities against various cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Pyrimidin-4-ylethyl)amine. For instance, the vapors of aromatic amines can diffuse into the atmosphere from various sources, potentially affecting their action .
properties
IUPAC Name |
1-pyrimidin-4-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-2-3-8-4-9-6/h2-5H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZUDXKITNRVEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Pyrimidin-4-ylethyl)amine |
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